tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and 1,5-dimethyl-1H-pyrazole-3-yl ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dichloromethane or sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pyrazole ring may interact with various receptors or proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(1-pyrazolyl)ethyl)carbamate
- tert-Butyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamate
- tert-Butyl (2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)carbamate
Uniqueness
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is unique due to the specific positioning of the dimethyl groups on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNGAMJZISKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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